2-(4-chlorophenyl)-1,3-dimethylimidazolidine
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Overview
Description
2-(4-chlorophenyl)-1,3-dimethylimidazolidine is a heterocyclic organic compound that features a five-membered ring containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1,3-dimethylimidazolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with formaldehyde and dimethylamine under acidic conditions to form the imidazolidine ring . The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1,3-dimethylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while substitution reactions can produce various substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-1,3-dimethylimidazolidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-chlorophenyl)-1,3-dimethylimidazolidine is unique due to its specific substitution pattern on the imidazolidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
23281-56-3 |
---|---|
Molecular Formula |
C11H15ClN2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,3-dimethylimidazolidine |
InChI |
InChI=1S/C11H15ClN2/c1-13-7-8-14(2)11(13)9-3-5-10(12)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
WEAVUIXCKWTMNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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